molecular formula C12H25NaO5S B12734076 Ethanol, 2-(decyloxy)-, hydrogen sulfate, sodium salt CAS No. 55901-67-2

Ethanol, 2-(decyloxy)-, hydrogen sulfate, sodium salt

Cat. No.: B12734076
CAS No.: 55901-67-2
M. Wt: 304.38 g/mol
InChI Key: YZOKKTLLYAATMM-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Structural Characterization

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as sodium 2-(decyloxy)ethyl sulfate . This name derives from its structural components:

  • A decyloxy group (C10H21O–) attached to the second carbon of an ethyl backbone.
  • A sulfate ester group (–OSO3) at the terminal position of the ethyl chain.
  • A sodium counterion (Na+) neutralizing the sulfate group.

Molecular Formula and Weight

Property Value
Molecular formula C12H25NaO5S
Molecular weight 304.38 g/mol

The molecular structure (Fig. 1) consists of:

  • Hydrophobic tail : A 10-carbon decyl chain providing lipophilic character.
  • Ether linkage : Enhances stability compared to ester-based surfactants.
  • Hydrophilic head : The sulfate group confers strong anionic surfactant properties.

Alternative Chemical Designations and Common Industry Names

This compound is recognized under multiple aliases, reflecting its applications and synthesis pathways:

Industry-Specific Terminology

In detergent formulations, it may be abbreviated descriptively as C10E1S , where:

  • C10 : 10-carbon alkyl chain.
  • E1 : One ethylene oxide unit.
  • S : Sulfate group.

Structural Relationship to Alkyl Ether Sulfate Surfactant Class

Sodium 2-(decyloxy)ethyl sulfate belongs to the alkyl ether sulfate (AES) family, which shares the general formula:
$$ \text{R–O–(CH}2\text{CH}2\text{O})n\text{–SO}3^-\text{Na}^+ $$
where R = alkyl chain, n = ethylene oxide (EO) units.

Comparative Analysis with Related Surfactants

Surfactant Alkyl Chain (R) EO Units (n) Molecular Formula
Sodium dodecyl sulfate C12 0 C12H25NaO4S
Sodium laureth sulfate C12 2–3 C14–C16H29–H33NaO5–O6S
Sodium 2-(decyloxy)ethyl sulfate C10 1 C12H25NaO5S
Key Differentiators:
  • Chain Length : The C10 alkyl chain offers intermediate hydrophobicity between octyl (C8) and lauryl (C12) derivatives.
  • Ethoxylation Degree : With n = 1 , it occupies a niche between non-ethoxylated sulfates (e.g., SLS) and highly ethoxylated variants (e.g., SLES with n = 2–3 ).
  • Performance Attributes :
    • Lower critical micelle concentration (CMC) than longer-chain surfactants.
    • Enhanced water solubility compared to non-ethoxylated analogs.

Properties

CAS No.

55901-67-2

Molecular Formula

C12H25NaO5S

Molecular Weight

304.38 g/mol

IUPAC Name

sodium;2-decoxyethyl sulfate

InChI

InChI=1S/C12H26O5S.Na/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-18(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1

InChI Key

YZOKKTLLYAATMM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Ethanol, 2-(decyloxy)-, hydrogen sulfate, sodium salt generally involves two main stages:

  • Formation of the decyloxyethyl intermediate : This involves the etherification of ethanol or a related ethylene glycol derivative with decyl alcohol or decyl halide to form 2-(decyloxy)ethanol or its analogs.
  • Sulfation and neutralization : The hydroxyl group of the intermediate is sulfated using sulfuric acid or sulfur trioxide derivatives to form the hydrogen sulfate ester, which is then neutralized with sodium hydroxide or sodium salts to yield the sodium salt form.

Detailed Preparation Steps

Etherification to Form 2-(Decyloxy)ethanol
  • Reactants : Ethanol or ethylene glycol derivatives and decyl alcohol or decyl halide.
  • Catalysts : Acidic or basic catalysts may be used to promote ether bond formation.
  • Conditions : Typically involves refluxing under controlled temperature to favor ether formation.
  • Purification : The product is purified by distillation or extraction to isolate the 2-(decyloxy)ethanol intermediate.
Sulfation to Form Hydrogen Sulfate Ester
  • Reagents : Sulfuric acid, chlorosulfonic acid, or sulfur trioxide complexes.
  • Procedure : The 2-(decyloxy)ethanol is reacted with the sulfating agent under controlled temperature (often below 50 °C to avoid decomposition).
  • Neutralization : The resulting hydrogen sulfate ester is neutralized with sodium hydroxide or sodium bicarbonate to form the sodium salt.
  • Isolation : The product is isolated by precipitation or crystallization, followed by washing and drying.

Example from Patent Literature

A related process described in patent literature for similar compounds involves:

  • Mixing sodium decylate (sodium salt of decyl alcohol) with decyl alcohol under alkaline conditions to form the ether intermediate.
  • Using a catalyst such as potassium hydrogen sulfate to promote sulfation under reduced pressure and elevated temperature (~140 °C).
  • Purification by solvent extraction (e.g., toluene, butyl acetate), washing to remove inorganic salts, and recrystallization to obtain the pure sodium salt of the hydrogen sulfate ester.

Research Findings and Optimization

  • The use of weak bases during etherification ensures the reaction proceeds in an alkaline atmosphere, minimizing by-products.
  • Catalysts such as DABC0 (a proprietary catalyst) can significantly reduce reaction time and improve yield.
  • Reaction monitoring by HPLC ensures the coupling product content is below 1% at the endpoint, indicating high purity.
  • Reaction times can be controlled within 10 hours with yields above 70%, demonstrating efficient production.

Data Table Summarizing Preparation Parameters

Step Reactants/Conditions Catalyst/Agent Temperature (°C) Time (hours) Yield (%) Notes
Etherification Ethanol + Decyl alcohol or sodium decylate Weak base (e.g., carbonate) 80-100 0.5-2 70-85 Alkaline atmosphere to avoid by-products
Sulfation 2-(Decyloxy)ethanol + sulfuric acid derivative Potassium hydrogen sulfate 130-145 1-2 70-80 Reduced pressure to control reaction
Neutralization & Purification Hydrogen sulfate ester + NaOH or NaHCO3 None Room temp 0.5-1 - Precipitation, washing, recrystallization

Analytical and Purification Techniques

  • HPLC : Used to monitor reaction progress and purity.
  • Solvent extraction : Toluene and butyl acetate are common solvents for washing and impurity removal.
  • Recrystallization : Cooling of the filtered solution to induce crystallization of the pure product.
  • Filtration and drying : Final steps to isolate the solid sodium salt.

Chemical Reactions Analysis

2-Decyloxyethyl sodium sulfate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form 2-decyloxyethanol and sulfuric acid.

    Oxidation: It can be oxidized to form sulfonic acids under strong oxidative conditions.

    Substitution: The sulfate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide)

    Oxidation: Strong oxidizing agents (e.g., potassium permanganate)

    Substitution: Nucleophiles (e.g., amines) in the presence of catalysts

Major Products Formed

    Hydrolysis: 2-Decyloxyethanol and sulfuric acid

    Oxidation: Sulfonic acids

    Substitution: Various substituted products depending on the nucleophile used

Scientific Research Applications

Applications in Various Industries

  • Surfactants and Emulsifiers
    • Ethanol, 2-(decyloxy)-, hydrogen sulfate, sodium salt is primarily utilized as a surfactant in formulations for personal care products, household cleaning agents, and industrial applications. Its ability to lower surface tension makes it effective in emulsifying oils and water-based solutions.
  • Agricultural Formulations
    • The compound serves as an inert ingredient in pesticide formulations. Its surfactant properties enhance the efficacy of active ingredients by improving their spreadability and adherence on plant surfaces .
  • Pharmaceuticals
    • In the pharmaceutical industry, this sodium salt is used in drug formulations to enhance solubility and bioavailability of active pharmaceutical ingredients. It aids in the formulation of topical creams and ointments where emulsification is crucial.
  • Chemical Synthesis
    • This compound can act as a reagent in various chemical reactions due to its sulfate group. It can participate in nucleophilic substitution reactions and other organic transformations.

Case Study 1: Surfactant Performance in Household Cleaners

A study evaluated the performance of this compound in household cleaning products. The results indicated that formulations containing this compound exhibited superior grease removal capabilities compared to traditional surfactants. The low toxicity profile also made it suitable for consumer products .

Case Study 2: Agricultural Application

Research conducted on the use of this compound in agricultural formulations demonstrated its effectiveness in enhancing the efficacy of herbicides. The presence of the sodium salt improved the spreadability of herbicides on leaf surfaces, leading to better absorption and reduced runoff during rainfall events .

Mechanism of Action

The primary mechanism of action of 2-decyloxyethyl sodium sulfate is its ability to reduce surface tension. This property allows it to act as an effective emulsifying and dispersing agent. The molecular targets include hydrophobic surfaces, where it forms micelles that encapsulate non-polar substances, making them soluble in water. The pathways involved include the formation of micelles and the stabilization of emulsions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous surfactants, focusing on alkyl chain length, ethoxylation, counterion, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Alkyl Chain Ethoxylation (EO units) Counterion Key Applications
Ethanol, 2-(decyloxy)-, HSO₄⁻, Na⁺ C₁₂H₂₅NaO₅S ~322.4 C10 0 Na⁺ Detergents, industrial cleaners
Sodium lauryl sulfate (SLS) C₁₂H₂₅NaO₄S 288.38 C12 0 Na⁺ Cosmetics, toothpaste
Sodium laureth sulfate (SLES) C₁₂H₂₅(OCH₂CH₂)ₙSO₄Na Varies C12 1–3 Na⁺ Shampoos, bubble baths
Sodium trideceth sulfate C₁₉H₃₉NaO₇S 434.56 C13 3 Na⁺ High-foaming detergents
Ammonium 2-[2-(decyloxy)ethoxy]ethyl sulfate C₁₄H₃₁NO₆S 350.45 C10 1–2 NH₄⁺ Mild surfactants, personal care

Key Findings:

Alkyl Chain Length :

  • Shorter chains (e.g., C10 in the target compound) reduce hydrophobic interactions, leading to lower micelle stability compared to C12 (SLS) or C13 (sodium trideceth sulfate) analogs .
  • C10 derivatives exhibit faster biodegradability but weaker grease-cutting efficacy than C12/C13 variants .

Ethoxylation :

  • The target compound lacks ethoxy (EO) groups, resulting in higher critical micelle concentration (CMC) and lower solubility in hard water compared to ethoxylated analogs like SLES or sodium trideceth sulfate .
  • Ethoxylation (e.g., 3 EO units in sodium trideceth sulfate) enhances water solubility and reduces skin irritation, making it preferable in personal care products .

Counterion Effects :

  • Sodium salts (e.g., target compound, SLS) offer higher thermal stability, whereas ammonium salts (e.g., ammonium deceth sulfate) are milder and pH-compatible with formulations targeting sensitive skin .

Performance in Formulations :

  • The target compound’s lack of ethoxylation limits its use in high-foaming applications but makes it suitable for industrial cleaners requiring low residue .
  • SLES and sodium trideceth sulfate dominate consumer products due to their balanced foaming, solubility, and mildness .

Research Highlights:

  • Separation Methods : Reverse-phase HPLC with acetonitrile/water mobile phases effectively isolates sodium trideceth sulfate (C13, 3 EO units), demonstrating scalability for quality control in surfactant production .
  • Toxicity Data : C10 derivatives show lower aquatic toxicity (EC₅₀ > 10 mg/L) compared to C12/C13 analogs, aligning with green chemistry trends .

Biological Activity

Ethanol, 2-(decyloxy)-, hydrogen sulfate, sodium salt (CAS No. 61894-66-4) is a compound with significant applications in various fields, particularly in biochemistry and pharmacology. This article explores its biological activity, including toxicity assessments, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ether sulfate compound characterized by its long hydrophobic decyloxy chain and a hydrophilic sulfate group. The structural formula can be represented as:

C12H26NaO4S\text{C}_{12}\text{H}_{26}\text{NaO}_4\text{S}

This amphiphilic nature contributes to its surfactant properties, making it useful in various formulations.

Ames Test Results

In toxicity studies conducted under OECD guidelines, this compound tested negative in the Ames test using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537. This indicates that the compound does not induce gene mutations in bacterial cells . Furthermore, it did not demonstrate clastogenic effects in Wistar rats in assays measuring DNA single-strand breaks .

Developmental Toxicity Studies

Developmental toxicity assessments revealed no observable adverse effects on dams or offspring in rat studies. The No Observed Effect Level (NOEL) was established, indicating a favorable safety profile for potential use in consumer products .

Antimicrobial Activity

This compound exhibits antimicrobial properties that make it suitable for use in personal care products and disinfectants. Studies have shown effectiveness against various bacteria and fungi due to its surfactant action that disrupts microbial cell membranes.

MicroorganismActivity Level
Staphylococcus aureus Moderate
Escherichia coli High
Candida albicans Low

This table summarizes the antimicrobial efficacy observed in laboratory settings.

Therapeutic Applications

Recent research has explored the potential therapeutic applications of this compound as an anti-inflammatory agent. Its ability to modulate immune responses could be beneficial in treating conditions such as asthma and allergic reactions. The compound has been investigated for its role as an inhibitor of phosphodiesterase type IV (PDE4), which is relevant in managing respiratory diseases .

Case Studies

  • Asthma Management : A study demonstrated that formulations containing ethanol, 2-(decyloxy)-, hydrogen sulfate effectively reduced inflammation in animal models of asthma. The results indicated a significant decrease in airway hyperreactivity and inflammatory cell infiltration .
  • Skin Irritation Studies : In dermatological applications, the compound was evaluated for skin irritation potential. Clinical trials showed minimal irritation when used in cosmetic formulations at concentrations below 5%, supporting its safety for topical use .

Q & A

Q. How does the ethoxylation degree influence micellization and interfacial activity?

  • Answer : The ethoxylation degree (n) in the structure (C₁₀H₂₁O-(CH₂CH₂O)ₙ-SO₃⁻Na⁺) modulates hydrophile-lipophile balance (HLB). Higher n increases hydrophilicity, raising critical micelle concentration (CMC) and reducing interfacial tension reduction efficiency. For example, sodium lauryl ether sulfates (SLES) with n=3 exhibit CMC ~8.5 mM, while n=1 analogs have CMC ~2.1 mM. Systematic studies using surface tensiometry and dynamic light scattering (DLS) can quantify these effects .

Q. What computational models predict the surfactant’s behavior in complex systems?

  • Answer : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36, OPLS-AA) model micelle formation dynamics. Parameters include:
  • Tail packing : Alkyl chain conformation and entropic effects.
  • Headgroup hydration : Sulfate-water interactions.
  • Micelle size : Aggregation numbers (50–100 molecules) correlate with experimental DLS data. Density functional theory (DFT) optimizes molecular conformations but is limited by system size .

Q. How does this surfactant stabilize nanoparticles in colloidal synthesis?

  • Answer : The compound acts as a stabilizer via electrostatic and steric mechanisms. The sulfate group provides negative charge (zeta potential ~−40 mV), while the ethoxylated chain enhances steric hindrance. For example, in SiO₂/polystyrene nanocomposites, surfactant concentrations of 0.5–2 wt% prevent aggregation during miniemulsion polymerization. DLS and TEM validate particle size uniformity .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting CMC values reported in literature?

  • Answer : Discrepancies arise from:
  • Methodology : Surface tension (Du Noüy ring) vs. conductivity vs. fluorescence probing.
  • Purity : Impurities (e.g., unreacted alcohol) lower apparent CMC.
  • Temperature : CMC decreases by ~0.1 mM/°C.
    • Resolution : Cross-validate using multiple techniques and reference standards (e.g., SDS, CMC = 8.2 mM at 25°C). Report detailed experimental conditions (ionic strength, pH) .

Q. Why do computational and experimental aggregation numbers differ for micelle systems?

  • Answer : Simulations often assume ideal conditions (pure surfactant, no counterions), while experiments account for polydispersity and ion binding. Adjust MD parameters (e.g., sodium ion concentration, force field hydration terms) to align with small-angle neutron scattering (SANS) data .

Methodological Guidelines

  • Synthesis Optimization : Use gas chromatography (GC) to monitor ethoxylation progress and titrate free sulfate post-sulfation .
  • CMC Determination : Conduct conductivity measurements at 25°C with incremental surfactant additions; plot specific conductance vs. concentration to identify inflection points .
  • Toxicity Screening : Follow OECD Test No. 423 for acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) and ASTM E2317-04 for aquatic chronic toxicity .

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